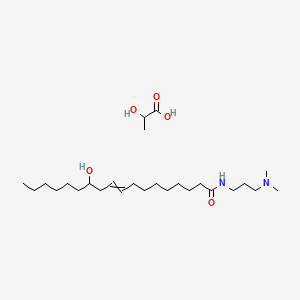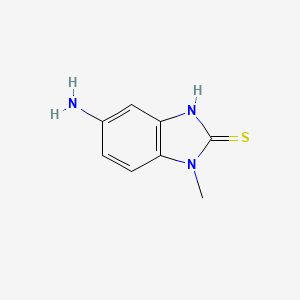
Chrome antimony titanium buff rutile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrome antimony titanium buff rutile, also known as Pigment Brown 24, is an inorganic pigment . It is a clean, buff shade, opaque complex inorganic pigment with easy dispersion, high NIR reflectance, no warping or shrinkage, and excellent weather and light fastness properties . It can be used as a replacement for Chrome Yellow in combination with organic pigments .
Synthesis Analysis
This pigment is a reaction product of high temperature calcination in which Titanium (IV) Oxide, Chromium (III) Oxide, and Antimony (V) Oxide in varying amounts are homogeneously and ionically interdiffused to form a crystalline matrix of rutile .Molecular Structure Analysis
The molecular formula of this compound is (Ti, Sb, Cr) O2 . It is a crystalline matrix of rutile formed by the interdiffusion of Titanium (IV) Oxide, Chromium (III) Oxide, and Antimony (V) Oxide .Chemical Reactions Analysis
As an inorganic pigment, this compound is stable and does not undergo hazardous reactions . It is resistant to heat, light, and weather, making it suitable for various applications .Physical And Chemical Properties Analysis
This compound appears as a yellow powder . It has a rutile crystal form, a mean particle size of 2.0 µm max, a moisture content of 0.2% max, a water-soluble salt of 0.3% max, an oil absorption of 16-35 g/100g, a pH value of 6-9, and a heat resistance of 1000°C . It also has excellent light fastness, weather resistance, acid resistance, and alkali resistance .Wirkmechanismus
Zukünftige Richtungen
While specific future directions for Chrome antimony titanium buff rutile are not mentioned in the sources, its unique properties make it a valuable pigment in various industries. It is widely used in exterior coatings, fluorocarbon coatings, industrial coatings, aerospace and marine coatings, camouflage coatings, coil coatings, rock frescos coating, powder coatings, oil paints, water-based paints, UV coatings, high-temperature paints, engineering plastics, master batch, technology glasses, colored glasses, glass lamps, architectural ceramics, ceramic works, engineering ceramics, industrial enamels, architectural enamelware, colored inks, watermark inks, concave-convex inks, colored sand, concrete and other building materials . As technology advances, new applications for this versatile pigment may be discovered.
Eigenschaften
CAS-Nummer |
68186-90-3 |
|---|---|
Molekulargewicht |
0 |
Synonyme |
Chrome antimony titanium buff rutile; CI PIGMENT BROWN; Brown 24; C.I. Pigment Brown 24; CHROME ANTIMONY TITANIUM BUFF; chrome rutile yellow; Rutil, substituiert Anorganische Buntpigmente (synthetische Mineralien), chemisch und thermisch stabil; Pigment bro |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




